molecular formula C7H7BrFN B1276731 4-Bromo-5-fluoro-2-methylaniline CAS No. 52723-82-7

4-Bromo-5-fluoro-2-methylaniline

Cat. No.: B1276731
CAS No.: 52723-82-7
M. Wt: 204.04 g/mol
InChI Key: BRAZFTXACIZDRP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Bromo-5-fluoro-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in cross-coupling reactions and nucleophilic substitutions is central to its biochemical activity . These interactions are critical for its role in various biochemical processes and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in research and therapeutic development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cross-coupling reactions and nucleophilic substitutions is central to its role in these pathways . Understanding these metabolic interactions is crucial for its application in biochemical research and therapeutic development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in various biochemical processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-fluoro-2-methylaniline can be synthesized through various methods. One common approach involves the halogenation of 2-methylaniline. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for cross-coupling reactions and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-fluoro-2-methylaniline is widely used in scientific research, including:

Comparison with Similar Compounds

4-Bromo-5-fluoro-2-methylaniline can be compared with other similar compounds, such as:

  • 4-Bromo-2,5-difluoroaniline
  • 2-Bromo-3-fluoroaniline
  • 4-Bromo-2-fluoro-5-methylaniline

These compounds share similar halogenation patterns but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, fluorine, and methyl groups in this compound provides distinct reactivity and applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAZFTXACIZDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426944
Record name 4-bromo-5-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52723-82-7
Record name 4-bromo-5-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52723-82-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 49.0 g of 5-fluoro-o-toluidine in 600 mL of dichloromethane was added 69.7 g of N-bromosuccinimide at 0° C., and stirred at this temperature for an hour. Then sodium thiosulfate aqueous solution was added, and the reaction solution was evaporated and diluted with ethyl acetate. The organic layer was washed successively with water and saturated brine and dried over anhydrous magnesium sulfate. Then the solvent was evaporated, and the precipitated crystals were washed with diethyl ether:n-hexane=1:10, to afford 81.6 g of the title compound as colorless crystals.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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